5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Overview
Description
5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine: is a chemical compound with the molecular formula C6H4I2O2S and a molecular weight of 393.97 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the iodination of 2,3-dihydrothieno[3,4-b][1,4]dioxine. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of iodine atoms at the 5 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions in specialized reactors. The process requires stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its use in the synthesis of biologically active molecules that could serve as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms can participate in halogen bonding, which can influence its binding affinity and selectivity towards biological targets. Additionally, its unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2,5,7-tricarboxylic acid
Comparison: Compared to its brominated counterpart, 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine exhibits different reactivity and physical properties due to the larger atomic size and higher electronegativity of iodineThe dicarbaldehyde and tricarboxylic acid derivatives offer additional functional groups that can be exploited for further chemical modifications and applications .
Properties
IUPAC Name |
5,7-diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVYOUBEESESHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623269 | |
Record name | 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640737-72-0 | |
Record name | 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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